Chitinase-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chitinase-IN-2 is an inhibitor of insect chitinase and N-acetyl hexosaminidase, and it also acts as a pesticide . Chitinases are hydrolytic enzymes that break down glycosidic bonds in chitin . They are generally found in organisms that either need to reshape their own chitin or dissolve and digest the chitin of fungi or animals .

Synthesis Analysis

The synthesis of chitinase involves various biological processes. A genome-wide analysis identified a total of 38 chitinase genes in the whole genome of soybean . Phylogenetic analysis classified these chitinases into five separate clusters . The chitinases were unevenly and randomly distributed in 17 of the total 20 chromosomes of soybean, and the majority of these chitinase genes contained few introns (≤2) . Synteny and duplication analysis showed the major role of tandem duplication in the expansion of the chitinase gene family in soybean .

Molecular Structure Analysis

Chitinases are classified into two main categories: endochitinases and exochitinases . Endochitinase catalyzes chitin hydrolysis randomly and synthesizes chitooligosaccharides, while exochitinase releases N-acetylglucosamine monomers through the function of chitobiase and N-acetylglucohexoaminidases .

Chemical Reactions Analysis

Chitinases are responsible for catalyzing the hydrolysis of chitin, a major component of the exoskeleton of insects and fungi . They catalyze the hydrolysis of glycosidic bonds in chitin which results in its degradation into low-molecular-weight products such as Chitooligosaccharides (COS) and GlcNAc .

Physical And Chemical Properties Analysis

The functional properties and hydrolyzed products of chitinase depend upon its source and physicochemical characteristics . The optimal expression conditions of the recombinant chitinase have been carried out at different temperatures and durations for different strains .

Applications De Recherche Scientifique

Biopesticides : Chitinases, including Chitinase-IN-2, have potential as biopesticides. They target chitin, a key component in the exoskeleton of insects, making them effective in controlling insect pests. Transgenic plants expressing chitinase have shown increased resistance to pests, and chitinase can enhance the efficacy of other biopesticides like Bacillus thuringiensis toxin (Kramer & Muthukrishnan, 1997).

Food Industry : In the food industry, chitinases are employed for chitin bioconversion in sea crustacean foods. Strains such as Bacillus sp. and Paenibacillus sp., which produce chitinase, have been isolated from traditional Korean salted and fermented shrimp, indicating their role in fermentation processes (Han et al., 2014).

Medical Applications : In medical research, chitinases and chitinase-like proteins (C/CLPs) have been studied for their roles in inflammation, tissue remodeling, and injury. For instance, acidic mammalian chitinase (AMCase) can modulate allergic inflammation and contribute to tissue remodeling processes (Lee et al., 2011).

Biotechnological Applications : Chitinases have a wide range of biotechnological applications such as in the preparation of pharmaceutically important chitooligosaccharides, control of pathogenic fungi, treatment of chitinous waste, and in the production of single-cell protein (Dahiya et al., 2006).

Agricultural Applications : Chitinase enzymes, through their chitin degrading property, have numerous uses in agriculture. Enhanced production of chitinase with desired properties is important for agricultural applications, such as in controlling malaria transmission and managing crop pests (Okay & Alshehri, 2020).

Mécanisme D'action

Chitinases play a key role in plant defense against chitin-containing pathogens . They degrade chitin, leading to the formation of derivative nutrient sources such as nitrogen and carbon . The hydrolytic action of these induced chitinases on the chitin fibers of the pathogen’s cell wall impairs its growth and spread .

Safety and Hazards

Propriétés

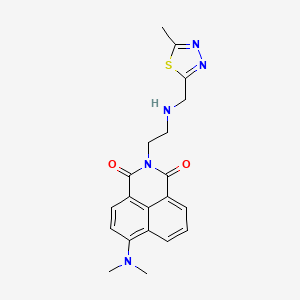

IUPAC Name |

6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27/h4-8,21H,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVBLDCRQKXSHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107010 |

Source

|

| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chitinase-IN-2 | |

CAS RN |

1579991-63-1 |

Source

|

| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579991-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.